Absence of Exocyclic Methylene Eliminates Michael-Acceptor Electrophilicity Compared to the 2-Methylene Analog
The target compound (CAS 105897-29-8) is the saturated C-2 counterpart of 3,4-dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid (CAS 105897-30-1). The latter compound is explicitly described as a biologically active degradation product of the enediyne antitumor antibiotic C-1027, with the MeSH annotation noting it is 'biologically more active than parent cpd' [1]. The exocyclic methylene in 105897-30-1 serves as a Michael-acceptor site capable of covalent adduct formation with biological nucleophiles, whereas 105897-29-8 lacks this electrophilic center entirely. This structural difference is directly observable via the molecular formula shift from C10H9NO5 (target) to C11H9NO5 (2-methylene analog) and the corresponding change in unsaturation count.
| Evidence Dimension | Presence of electrophilic Michael-acceptor moiety (exocyclic methylene at C-2) |
|---|---|
| Target Compound Data | No exocyclic methylene; saturated C-2 (C10H9NO5, MW 223.18) |
| Comparator Or Baseline | 3,4-dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid (CAS 105897-30-1; C11H9NO5, MW 219.19) possesses an exocyclic methylene and is a degradation product of antitumor antibiotic C-1027 |
| Quantified Difference | Presence vs. absence of Michael-acceptor functionality; comparator is noted as 'biologically more active than parent cpd' [1] |
| Conditions | Structural inference based on molecular formula and MeSH annotation; source J Antibiot (Tokyo) 1991;44(5):564 |
Why This Matters
For applications requiring a non-electrophilic scaffold—such as inert carrier molecules, negative controls, or intermediates for further functionalization without competing Michael additions—the target compound eliminates the off-target reactivity intrinsic to the 2-methylene analog, reducing the risk of undesired covalent binding or toxicity.
- [1] MeSH Supplementary Concept Data. 3,4-dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid. Registry Number 105897-30-1. National Library of Medicine. Note: degradation product of antitumor antibiotic C-1027; biologically more active than parent cpd. https://meshb.nlm.nih.gov/record/ui?ui=C069646 (accessed 2026-04-30). View Source
